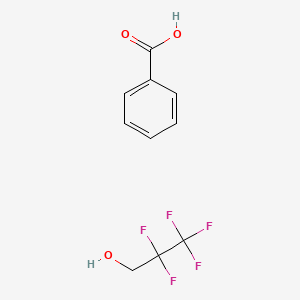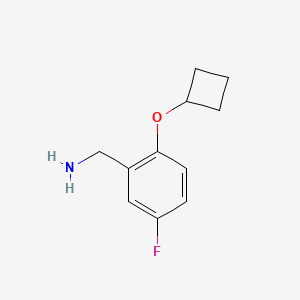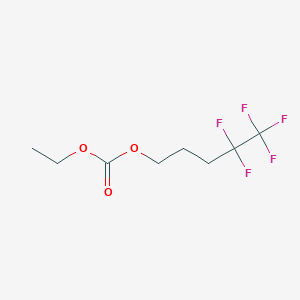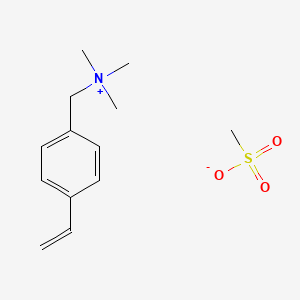
(R)-(+)-4-(Hydroxymethyl)-2-oxazolidinone benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(+)-4-(Hydroxymethyl)-2-oxazolidinone benzoate is a chiral compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in organic synthesis, particularly as chiral auxiliaries and intermediates in the preparation of various pharmaceuticals and fine chemicals. The presence of both hydroxymethyl and benzoate groups in its structure makes it a versatile molecule for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with the preparation of ®-4-(Hydroxymethyl)-2-oxazolidinone, which can be derived from amino alcohols through cyclization reactions.
Benzoate Formation: The hydroxymethyl group is then esterified with benzoic acid or its derivatives under acidic or basic conditions to form the benzoate ester. Common reagents for this step include benzoic anhydride or benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
In an industrial setting, the production of ®-(+)-4-(Hydroxymethyl)-2-oxazolidinone benzoate may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantioselectivity and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The benzoate ester can be reduced to the corresponding alcohol using reducing agents like LiAlH₄ (Lithium aluminium hydride).
Substitution: The benzoate group can undergo nucleophilic substitution reactions, where the benzoate is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or Jones reagent.
Reduction: LiAlH₄, NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, ®-(+)-4-(Hydroxymethyl)-2-oxazolidinone benzoate is used as a chiral auxiliary to induce stereoselectivity in various reactions, such as aldol reactions, Michael additions, and Diels-Alder reactions.
Biology
The compound can be used in the synthesis of biologically active molecules, including antibiotics and enzyme inhibitors. Its chiral nature is crucial for the activity of these molecules.
Medicine
Oxazolidinones, in general, are known for their antibacterial properties. ®-(+)-4-(Hydroxymethyl)-2-oxazolidinone benzoate can be a key intermediate in the synthesis of novel antibacterial agents targeting resistant bacterial strains.
Industry
In the pharmaceutical industry, this compound is valuable for the production of enantiomerically pure drugs. It is also used in the synthesis of fine chemicals and agrochemicals.
Mecanismo De Acción
The mechanism by which ®-(+)-4-(Hydroxymethyl)-2-oxazolidinone benzoate exerts its effects depends on its application. As a chiral auxiliary, it facilitates the formation of stereoselective products by providing a chiral environment during the reaction. In medicinal chemistry, its derivatives may inhibit bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of essential proteins.
Comparación Con Compuestos Similares
Similar Compounds
(S)-(-)-4-(Hydroxymethyl)-2-oxazolidinone benzoate: The enantiomer of the compound, which may have different stereoselective properties.
4-(Hydroxymethyl)-2-oxazolidinone: Lacks the benzoate group, making it less versatile in certain reactions.
N-Boc-4-(Hydroxymethyl)-2-oxazolidinone: Contains a Boc (tert-butoxycarbonyl) protecting group instead of a benzoate group.
Uniqueness
®-(+)-4-(Hydroxymethyl)-2-oxazolidinone benzoate is unique due to its specific chiral configuration and the presence of both hydroxymethyl and benzoate groups. This combination allows for a wide range of chemical transformations and applications, particularly in the synthesis of enantiomerically pure compounds.
Propiedades
Fórmula molecular |
C11H13NO5 |
|---|---|
Peso molecular |
239.22 g/mol |
Nombre IUPAC |
benzoic acid;(4R)-4-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H6O2.C4H7NO3/c8-7(9)6-4-2-1-3-5-6;6-1-3-2-8-4(7)5-3/h1-5H,(H,8,9);3,6H,1-2H2,(H,5,7)/t;3-/m.1/s1 |
Clave InChI |
YGJCTAPYPUFAJN-ZYRQIYSTSA-N |
SMILES isomérico |
C1[C@H](NC(=O)O1)CO.C1=CC=C(C=C1)C(=O)O |
SMILES canónico |
C1C(NC(=O)O1)CO.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[[5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B12083957.png)
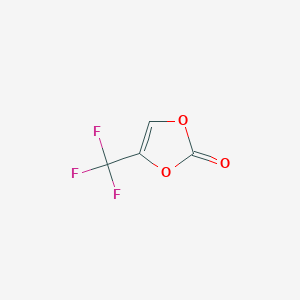
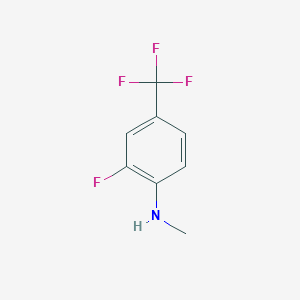
![5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine](/img/structure/B12083974.png)
![sodium;2-amino-3-[hydroxy-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoate](/img/structure/B12083983.png)
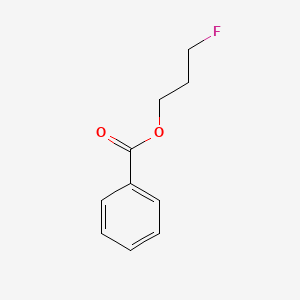
![b-D-Galactopyranoside, 2-[2-(2-azidoethoxy)ethoxy]ethyl,2,3,4,6-tetraacetate](/img/structure/B12083993.png)
![{1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B12084002.png)

![7-[3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12084011.png)
